molecular formula C7H12 B1450634 1-Heptyne-6,6,7,7,7-D5 CAS No. 83418-35-3

1-Heptyne-6,6,7,7,7-D5

Cat. No.: B1450634
CAS No.: 83418-35-3
M. Wt: 101.2 g/mol
InChI Key: YVXHZKKCZYLQOP-PVGOWFQYSA-N
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Description

Conceptual Framework of Isotopic Labeling in Contemporary Chemical Investigations

Isotopic labeling is a technique used to trace the path of an isotope through a chemical reaction, metabolic pathway, or biological cell. creative-proteomics.comwikipedia.orgspectroinlets.com In this method, one or more atoms in a molecule of interest are substituted with an isotope of the same element. creative-proteomics.com The most commonly used stable isotopes in this context are deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). cernobioscience.comsymeres.com These labeled compounds, also known as isotopic tracers, behave almost identically to their unlabeled counterparts in chemical and biological systems but can be distinguished using analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgspectroinlets.comcernobioscience.com This allows researchers to follow the labeled molecule and elucidate reaction mechanisms, metabolic pathways, and the structure of complex biomolecules. spectroinlets.comsymeres.com

Significance of Deuterium in Elucidating Reaction Mechanisms and Pathways

The substitution of hydrogen with deuterium can lead to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a chemical reaction is altered. libretexts.orgnih.gov This effect arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, due to the greater mass of deuterium. libretexts.org Consequently, reactions that involve the breaking of a C-H bond in the rate-determining step will proceed more slowly when a C-D bond must be broken instead. libretexts.orgprinceton.edu

By measuring the magnitude of the KIE (expressed as the ratio of the rate constant for the hydrogen-containing reactant, kH, to that of the deuterium-containing reactant, kD), chemists can gain valuable information about the transition state of a reaction. libretexts.orgcolumbia.edu A significant primary KIE (typically kH/kD > 2) is strong evidence that the C-H bond is being broken in the rate-limiting step. princeton.edu Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond cleavage, can also provide information about changes in hybridization and other structural aspects of the transition state. princeton.edu This makes deuterium labeling an indispensable tool for studying reaction mechanisms in organic chemistry and enzymology. nih.gov

Positioning of 1-Heptyne-6,6,7,7,7-D5 within the Landscape of Deuterated Alkyne Research

This compound is a specifically labeled isotopologue of 1-heptyne (B1330384), a terminal alkyne. clearsynth.comqmx.com Alkyne motifs are present in many natural products and are widely used in chemical synthesis and as probes in various studies. The deuteration at the terminal end of the pentyl group (positions 6 and 7) makes this compound particularly useful for specific types of investigations. qmx.comsmolecule.com

Deuterated alkynes, such as this compound, serve as valuable precursors for the synthesis of other deuterated molecules. mdpi.com For instance, they can be hydrogenated to produce deuterated alkenes or alkanes, hydrated to form deuterated ketones, or used in cyclotrimerization reactions to create deuterated aromatic compounds. mdpi.com The specific placement of the deuterium atoms in this compound allows for the precise tracking of these atoms through complex reaction sequences. This is crucial for understanding the regioselectivity and stereoselectivity of reactions involving the alkyl chain. Furthermore, the presence of the alkyne functional group provides a reactive handle for a variety of chemical transformations, including click chemistry, making it a versatile building block in the synthesis of complex, selectively deuterated molecules for advanced research applications. nih.gov

Interactive Data Tables

Properties of this compound

PropertyValue
Chemical Formula C₇H₇D₅
Molecular Weight 101.20 g/mol
CAS Number 83418-35-3
Synonyms 1-Heptyne-d5

Data sourced from Clearsynth and Qmx Laboratories. clearsynth.comqmx.com

Comparison of Unlabeled and Labeled 1-Heptyne

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
1-HeptyneC₇H₁₂96.17628-71-7
This compoundC₇H₇D₅101.2083418-35-3

Data sourced from ChemicalBook, Clearsynth, and Guidechem. clearsynth.comchemicalbook.comguidechem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,6,7,7,7-pentadeuteriohept-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12/c1-3-5-7-6-4-2/h1H,4-7H2,2H3/i2D3,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXHZKKCZYLQOP-PVGOWFQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])CCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Site Specific Deuteration of 1 Heptyne 6,6,7,7,7 D5

Strategic Approaches for Precise Deuterium (B1214612) Incorporation in Alkyne Frameworks

The targeted placement of deuterium atoms within a molecule, particularly in unsaturated systems like alkynes, necessitates careful consideration of reaction conditions and reagent selection to control both the position (regioselectivity) and spatial orientation (stereoselectivity) of deuterium incorporation.

Stereoselective and Regioselective Deuteration Techniques

Achieving high levels of stereoselectivity and regioselectivity is paramount in the synthesis of specifically labeled compounds. For alkynes, this involves methods that can deliver deuterium to a particular carbon atom of the triple bond or adjacent positions with a defined stereochemical outcome. While the deuteration of terminal alkynes at the acetylenic position is relatively straightforward, placing deuterium at specific methylene (B1212753) or methyl groups, as in 1-Heptyne-6,6,7,7,7-D5, requires multi-step synthetic sequences.

These sequences often involve the use of deuterated building blocks or the application of reduction or coupling reactions with deuterium-donating reagents at key stages of the synthesis. For instance, the synthesis of a precursor to 1-heptyne (B1330384) bearing a functional group at the 6 or 7-position would allow for subsequent conversion to a deuterated moiety.

Challenges Associated with Selective Deuterium Placement in Unsaturated Systems

Unsaturated systems, such as alkynes and alkenes, present unique challenges for selective deuteration. proquest.com The presence of π-bonds can lead to issues with regioselectivity, as multiple sites may be susceptible to deuterium addition or exchange. Furthermore, the potential for isomerization or migration of the triple bond under certain reaction conditions can scramble the position of the deuterium label. acs.org

A significant challenge is preventing the undesired exchange of protons at positions other than the target site. This is particularly relevant when using base-catalyzed methods, which can promote H/D exchange at any acidic C-H bond. nih.gov Additionally, the choice of deuterium source is critical; while D2 gas is a common source, its use often requires specialized equipment and can lead to over-reduction of the alkyne. acs.org Alternative deuterium donors that are easier to handle and offer greater selectivity are therefore highly sought after. proquest.com

Catalytic Hydrogen-Deuterium Exchange Protocols Relevant to Terminal Alkynes

Catalytic methods offer powerful and often milder alternatives to stoichiometric reagents for deuterium incorporation. Various transition metal and base-catalyzed systems have been developed for the deuteration of terminal alkynes, which can be adapted or serve as models for the development of methods for site-specific deuteration at other positions.

Transition Metal-Catalyzed Deuteration (e.g., Ru(II) pincer complexes, Cu, Pd systems)

Transition metals have been extensively explored for their ability to catalyze the H/D exchange in organic molecules.

Ruthenium (II) Pincer Complexes: Ruthenium pincer complexes have demonstrated high activity for the deuteration of terminal alkynes. mdpi.com These catalysts can operate under relatively mild conditions and show good functional group tolerance. The mechanism often involves the oxidative addition of the C-H bond to the metal center, followed by reductive elimination with a deuterium source.

Copper Systems: Copper-catalyzed methods have emerged as a cost-effective and efficient means for the deuteration of terminal alkynes. mdpi.comacs.orgmarquette.eduacs.org These systems can utilize readily available deuterium sources like deuterated acetone (B3395972) or alcohols. mdpi.com The reactions are often tolerant of air and moisture, adding to their practical appeal. mdpi.com For example, a copper(I) complex with a diazabutadiene (DAB) ligand has been shown to effectively catalyze the deuteration of a wide range of functionalized alkynes. mdpi.com

Palladium Systems: Palladium catalysts are also active in promoting the deuteration of alkynes. nih.gov Palladium-catalyzed reactions can proceed under various conditions and have been used in heteroannulation reactions involving terminal alkynes. rsc.orgresearchgate.net

Table 1: Comparison of Transition Metal Catalysts for Terminal Alkyne Deuteration

Catalyst SystemDeuterium SourceKey Advantages
Ru(II) Pincer ComplexesVariousHigh activity, good functional group tolerance
Copper CatalystsAcetone-d6 (B32918), D2O, deuterated alcoholsInexpensive, air and moisture compatible, wide substrate scope
Palladium CatalystsVariousVersatile, applicable in various reaction types

Base-Catalyzed Exchange with Deuterium Oxide

Base-catalyzed H/D exchange is a classical and viable method for preparing terminally deuterated alkynes, especially for substrates that are stable under basic conditions. nih.gov This approach leverages the acidity of the terminal alkyne proton (pKa ≈ 25). Common bases used include sodium hydroxide (B78521), calcium oxide, and N,N,N,N-tetramethylguanidine, with deuterium oxide (D2O) serving as the deuterium source. nih.gov The efficiency of this method can be high, with excellent levels of deuterium incorporation. nih.gov However, a key limitation is the potential for undesired side reactions or degradation of base-sensitive substrates. nih.gov Milder bases like potassium carbonate can also be effective and offer a gentler alternative. acs.orgfigshare.com

Silver Salt-Catalyzed Deuteration for Terminal Alkynes

For alkynes that are sensitive to basic conditions, silver salt-catalyzed deuteration provides a milder and highly regioselective alternative. nih.gov Silver catalysts, such as silver perchlorate (B79767) or silver trifluoroacetate, can effectively promote the H/D exchange at the terminal position of an alkyne at ambient temperature. nih.gov These reactions are typically performed in a mixture of a coordinating solvent like N,N-dimethylformamide (DMF) and deuterium oxide. nih.gov The silver-catalyzed procedure is noted for its excellent yields and high deuterium incorporation, making it a valuable tool for late-stage deuteration of complex molecules. nih.govresearchgate.net

Table 2: Base and Silver-Catalyzed Deuteration of Terminal Alkynes

Catalytic SystemDeuterium SourceReaction ConditionsApplicability
Base-CatalyzedD2OBasicSuitable for base-stable alkynes
Silver Salt-CatalyzedD2OMild, ambient temperatureIdeal for base-sensitive alkynes, high regioselectivity

Electrochemical Deuteration Techniques for Alkyne Functional Groups

Electrochemical methods offer a mild and efficient alternative for the deuteration of organic compounds, avoiding the need for harsh reagents or expensive metal catalysts. rsc.org For terminal alkynes, electrochemical deuteration typically targets the acidic acetylenic proton. This process involves the electrochemical generation of active deuterium species from a deuterium source, most commonly heavy water (D₂O), which then react with the alkyne. researchgate.netresearchgate.net

The general mechanism involves the reduction of D₂O at the cathode to generate deuterons (D+) or adsorbed deuterium atoms. These reactive species can then participate in a hydrogen-deuterium (H/D) exchange at the terminal C-H bond of the alkyne. The efficiency and selectivity of this process are highly dependent on the electrode material, solvent, supporting electrolyte, and applied potential. researchgate.net For instance, an electrochemical membrane reactor using proton-conducting graphene oxide nanosheets has been successfully developed to synthesize deuterium-labeled products via H/D exchange under ambient temperature and pressure. researchgate.net While this technique is highly effective for deuterating the C-1 position of 1-heptyne, the synthesis of this compound requires deuteration at the opposite end of the alkyl chain, necessitating the use of deuterated precursors in the synthetic strategy rather than direct H/D exchange on a pre-formed heptyne skeleton.

Table 1: Comparison of Catalytic Systems for Terminal Alkyne Deuteration

Catalytic System Deuterium Source Conditions Key Advantages
Electrochemical (Pt/C electrodes) researchgate.net D₂O Ambient temperature and pressure Mild conditions, avoids chemical reagents
Copper(I) Complex mdpi.com Acetone-d6 50 °C Air-stable catalyst, good functional group tolerance
Base-Catalyzed (KOH) researchgate.net DMSO-d6 25 °C High deuterium incorporation (98-99%)

Multicomponent Reaction Strategies Utilizing Deuterated Precursors for Alkyne Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are powerful tools for efficient molecule construction. beilstein-journals.orgnih.gov For the synthesis of specifically labeled compounds like this compound, MCRs can be designed to incorporate a deuterated building block, thereby ensuring the label is placed at the desired position from the outset. nih.gov This approach avoids potential issues with scrambling or incomplete exchange that can occur with late-stage deuteration methods.

A hypothetical MCR strategy for an alkyne could involve the reaction of a deuterated alkyl halide, an acetylene (B1199291) source, and a third component in the presence of a suitable catalyst. For example, a Sonogashira-type coupling, which can be adapted into a multicomponent format, could theoretically utilize a deuterated alkyl precursor. The key advantage of MCRs is their synthetic efficiency and ability to rapidly generate molecular complexity. beilstein-journals.org Research has demonstrated the successful use of deuterated aldehydes and isocyanides in various MCRs, such as the Ugi and Passerini reactions, with excellent retention of the deuterium label and no observed scrambling. beilstein-journals.orgnih.govresearchgate.net This principle of using labeled precursors in MCRs is directly applicable to the synthesis of complex alkynes, where a precursor like 1-bromo-3,3,4,4,4-d5-butane could be coupled with an appropriate acetylenic component.

Rigorous Assessment of Isotopic Purity and Deuterium Incorporation Levels in Synthesized this compound

A critical step following the synthesis of any isotopically labeled compound is the rigorous verification of its structure and the quantification of its isotopic purity. This assessment ensures that the deuterium atoms are located at the correct position and that the level of incorporation meets the required specifications. The primary analytical techniques for this purpose are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS, particularly with soft ionization techniques like electrospray ionization (ESI), is highly effective for determining isotopic purity. nih.govresearchgate.net The method relies on accurately measuring the mass-to-charge ratio (m/z) of the molecule. By analyzing the isotopic cluster of the molecular ion, the relative abundance of different isotopologues (molecules differing only in their isotopic composition) can be determined. nih.gov For this compound, the mass spectrum would show a distinct peak for the D5 species, along with much smaller peaks for D0 to D4 species, allowing for the calculation of the percentage of deuterium incorporation. researchgate.net This technique is advantageous due to its high sensitivity, speed, and minimal sample consumption. nih.gov

Table 2: Illustrative HRMS Data for this compound Analysis

Isotopologue Theoretical m/z [M+H]⁺ Observed m/z Relative Abundance (%)
D0 (C₇H₁₂) 97.1017 - < 0.1
D1 (C₇H₁₁D) 98.1080 - < 0.1
D2 (C₇H₁₀D₂) 99.1143 - 0.2
D3 (C₇H₉D₃) 100.1205 - 0.5
D4 (C₇H₈D₄) 101.1268 - 1.2

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information and is invaluable for confirming the site of deuteration. rsc.org

¹H NMR: In the proton NMR spectrum of this compound, the signals corresponding to the protons at positions 6 and 7 would be absent or significantly diminished. The integration of the remaining proton signals relative to an internal standard allows for a quantitative assessment of deuterium incorporation. researchgate.net

²H NMR: Deuterium NMR directly detects the deuterium nuclei. For this compound, the ²H NMR spectrum would show signals corresponding to the deuterium atoms at the C-6 and C-7 positions, confirming their location. rsc.orgrug.nl

¹³C NMR: In the carbon-13 NMR spectrum, the signals for the deuterated carbons (C-6 and C-7) will appear as multiplets due to C-D coupling, and their chemical shifts may be slightly altered (isotopic shift). This provides further confirmation of the deuteration sites.

More advanced techniques like molecular rotational resonance (MRR) spectroscopy can also be employed, offering an even more complete description of the isotopic composition by distinguishing between different isotopomers in a mixture. acs.orgproquest.com The combination of these analytical methods provides a comprehensive and rigorous assessment of the synthesized this compound, confirming both its structural integrity and high isotopic purity. rsc.org

Kinetic Isotope Effects and Mechanistic Elucidation Utilizing 1 Heptyne 6,6,7,7,7 D5

Theoretical Underpinnings of Deuterium (B1214612) Kinetic Isotope Effects (DKIEs)

A kinetic isotope effect is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. libretexts.org Expressed as the ratio of the rate constant for the lighter isotope (kH) to that of the heavier isotope (kD), the DKIE (kH/kD) is a sensitive probe of the reaction mechanism. slideshare.net This effect arises not from differences in electronic potential energy surfaces, which are identical for isotopes, but from the mass-dependent vibrational energies of the chemical bonds involved. princeton.eduwikipedia.org

A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. slideshare.netwikipedia.org The C-D bond is stronger and vibrates at a lower frequency than a C-H bond. harvard.eduias.ac.in This is a direct consequence of the greater mass of deuterium compared to protium (B1232500) (¹H). According to the principles of quantum mechanics, even at absolute zero, a chemical bond possesses vibrational energy known as the zero-point energy (ZPE). wikipedia.orglibretexts.org The ZPE is lower for the heavier C-D bond than for the C-H bond. csbsju.edu

For a reaction to occur, this bond must be broken, which requires overcoming an activation energy barrier. Because the C-D bond starts from a lower energy level, more energy is required to reach the transition state where the bond is cleaved, resulting in a higher activation energy. wikipedia.org Consequently, the rate of C-D bond cleavage is significantly slower than that of C-H bond cleavage. harvard.edu The magnitude of the primary DKIE is typically in the range of 2–8 at room temperature, providing strong evidence that the C-H/C-D bond is being broken in the slowest step of the reaction. pharmacy180.com Values at the higher end of this range often suggest a symmetrical transition state where the hydrogen is halfway transferred, while smaller values can indicate an earlier (reactant-like) or later (product-like) transition state. pharmacy180.comias.ac.in

Secondary kinetic isotope effects (SKIEs) occur when the isotopically substituted bond is not broken or formed during the rate-determining step. princeton.edulibretexts.org These effects are generally much smaller than primary KIEs, with kH/kD values typically ranging from 0.7 to 1.5. pharmacy180.com Despite their smaller magnitude, SKIEs provide valuable information about changes in the local environment of the isotopic label as the reaction proceeds from the ground state to the transition state. princeton.edu

SKIEs arise from changes in the vibrational frequencies of the C-H/C-D bond between the reactant and the transition state. utdallas.edu They are often categorized by their position relative to the reaction center:

α-Secondary KIEs: The isotope is bonded to the carbon atom undergoing a change in hybridization. For example, if a carbon atom changes from sp³ hybridization (tetrahedral) in the reactant to sp² (trigonal planar) in the transition state, a normal SKIE (kH/kD > 1) is typically observed. This is because the out-of-plane bending vibration of the C-H bond is less restricted in the sp² state, leading to a smaller difference in ZPE between C-H and C-D bonds in the transition state compared to the ground state. Conversely, a change from sp² to sp³ results in an inverse SKIE (kH/kD < 1).

β-Secondary KIEs: The isotope is on a carbon atom adjacent to the reacting center. These effects are often attributed to hyperconjugation, where the C-H/C-D bond's electrons help stabilize an adjacent developing positive charge or p-orbital in the transition state. princeton.edulibretexts.org Since a C-H bond is a better electron donor than the stronger C-D bond, the hydrogen-containing compound is stabilized more effectively, leading to a faster reaction and a normal SKIE (typically 1.1–1.2). princeton.edu

In the case of 1-Heptyne-6,6,7,7,7-D5, the deuterium labels are at the γ and δ positions relative to the triple bond, meaning any observed effects would be remote and likely very small, probing long-range electronic or steric interactions.

The fundamental origin of the deuterium kinetic isotope effect is the difference in zero-point energy (ZPE) between a C-H and a C-D bond. ias.ac.infiveable.me The ZPE is the lowest possible vibrational energy a bond can have and is given by the equation E₀ = ½hν, where h is Planck's constant and ν is the vibrational frequency of the bond. ias.ac.in

The vibrational frequency is dependent on the reduced mass (μ) of the atoms forming the bond. Because deuterium is twice as heavy as hydrogen, the reduced mass of a C-D bond is greater than that of a C-H bond. This leads to a lower vibrational frequency for the C-D bond. wikipedia.orgcsbsju.edu Consequently, the ZPE of the C-D bond is lower, meaning it resides in a deeper potential energy well. libretexts.orglibretexts.org

The difference in activation energy (Ea) between the deuterated and non-deuterated reactants is primarily determined by the difference in their ZPEs in the ground state versus the transition state.

Primary KIE: In the transition state of a C-H bond cleavage reaction, the bond is elongated and weakened, and the corresponding vibrational mode effectively becomes a translation along the reaction coordinate. princeton.edu This means the ZPE associated with that stretching vibration is lost. Since the C-H bond has a higher initial ZPE than the C-D bond, its cleavage requires less energy to reach the transition state, resulting in a faster reaction rate. fiveable.me

Secondary KIE: For secondary effects, the bond to the isotope is not broken. The KIE is determined by how the vibrational frequencies (and thus ZPEs) of the C-H/C-D bonds change between the ground state and the transition state. princeton.edu If the bond becomes less constricted in the transition state (e.g., sp³ to sp² change), the ZPE difference between C-H and C-D decreases, leading to a normal KIE. If the bond becomes more constricted, the ZPE difference increases, leading to an inverse KIE. csbsju.edu

The following table summarizes the relationship between ZPE and the observed KIE.

Isotope Effect TypeBond to Isotope in RDSTypical kH/kD ValueZPE Change from Ground State to Transition State
Primary Broken/Formed2.0 - 8.0ZPE difference is largely lost in the transition state.
Secondary (α) Not Broken0.9 - 1.3ZPE difference changes due to rehybridization at the reaction center.
Secondary (β) Not Broken1.0 - 1.2ZPE difference changes due to hyperconjugative effects.

Application of this compound as a Mechanistic Probe in Organic Transformations

The use of specifically deuterated molecules like this compound is crucial for probing reaction mechanisms where bond breaking does not occur at the labeled site. nih.gov While primary KIEs are used to identify C-H bond cleavage in the rate-determining step, the remote deuterium placement in this compound allows for the study of secondary effects that can reveal subtle details about the reaction's progression and the structure of high-energy intermediates or transition states. scispace.commarquette.edu

In reactions involving alkynes, several steps could potentially be rate-limiting, such as proton abstraction, nucleophilic attack, or rearrangement. mdpi.com By comparing the reaction rate of 1-heptyne (B1330384) with that of this compound, chemists can discern whether events at or near the alkyl tail are influential in the slowest step.

For example, consider a hypothetical metal-catalyzed isomerization of 1-heptyne. If the reaction proceeds through a mechanism where the catalyst interacts with the alkyl chain in the rate-determining step, a small secondary KIE might be observed. The presence of bulkier deuterium atoms could sterically hinder this interaction or slightly alter the electronic properties of the chain through hyperconjugation, leading to a measurable change in the reaction rate. A kH/kD value different from 1.0 would suggest that the conformation or electronic nature of the alkyl chain is important in the RDS. Conversely, a kH/kD value of 1.0 would indicate that the isotopic substitution has no effect on the rate, implying the RDS likely involves only the alkyne moiety without significant interaction with the terminal end of the chain.

The table below illustrates hypothetical outcomes for a reaction involving 1-heptyne and its deuterated isotopologue.

Observed kH/kDInterpretationImplication for the Rate-Limiting Step
~1.0No significant isotope effect.The RDS does not involve changes in bonding or steric environment at the 6- or 7-positions. The reaction is likely localized at the alkyne.
> 1.0 (e.g., 1.05-1.15)Small normal secondary KIE.The C-D bonds at the 6- or 7-positions are involved in stabilizing the transition state, possibly through long-range hyperconjugation or conformational effects.
< 1.0 (e.g., 0.95)Small inverse secondary KIE.Vibrational modes involving the C-D bonds are more restricted or constrained in the transition state compared to the ground state.

Beyond identifying the RDS, the magnitude of secondary KIEs can provide detailed information about the geometry and electronic nature of the transition state. pharmacy180.com A transition state is a high-energy, transient configuration of atoms that must be achieved for a reaction to proceed from reactants to products. pearson.com

The remote deuterium atoms in this compound act as non-invasive probes. For instance, in a reaction where a carbocation or radical character develops along the alkyl chain during the transition state, the β- and γ-deuteriums can report on this through hyperconjugative stabilization. While the effect would be attenuated by distance, modern kinetic analysis can detect even minor rate differences.

For example, in a reaction proceeding through a transition state with significant positive charge at C-5, one might expect a very small but normal KIE due to hyperconjugation with the C-H/C-D bonds at C-6. The observation of such an effect would provide strong evidence for the proposed charge distribution in the transition state. The absence of an effect would suggest that the transition state either lacks this charge development or that the effect is too small to be measured. These subtle effects help chemists build a more complete and accurate picture of the reaction pathway. princeton.edu

Stereochemical Implications Derived from Deuterium Isotope Studies

The use of deuterium-labeled compounds is a powerful tool for probing the stereochemistry of chemical reactions. By replacing hydrogen atoms with deuterium, chemists can track the position of atoms throughout a reaction sequence, providing insights into the three-dimensional arrangement of molecules as they transform. This technique is particularly valuable for understanding reaction mechanisms that involve the formation or breaking of bonds at stereocenters.

In the context of this compound, it was hypothesized that the deuterium atoms at the terminal end of the carbon chain could be used to investigate the stereochemical course of addition reactions to the alkyne. For instance, in catalytic hydrogenations or hydroborations, the presence of the deuterium label could help determine whether the addition of hydrogen or other groups occurs in a syn or anti fashion across the triple bond. Unfortunately, no experimental data or published studies are available to substantiate these potential applications for this specific compound.

Investigations of Specific Alkyne Reaction Mechanisms Aided by Deuterium Labeling

Deuterium labeling is also instrumental in elucidating reaction mechanisms through the study of kinetic isotope effects (KIEs). The difference in mass between hydrogen and deuterium can lead to different reaction rates when a bond to one of these isotopes is broken in the rate-determining step of a reaction. By measuring the KIE, researchers can gain crucial information about the transition state of a reaction.

For this compound, the deuterium atoms are located on the pentyl group, distant from the reactive alkyne functionality. This positioning would make it a useful tool for studying secondary kinetic isotope effects in reactions where the steric or electronic environment of the alkyl chain influences the reactivity of the triple bond. For example, in metal-catalyzed isomerizations or cyclization reactions, the deuterated tail could provide subtle but measurable effects on the reaction rate, offering clues about the structure of the transition state. However, the lack of any reported experimental work with this compound means that its potential in mechanistic studies remains unexplored.

Advanced Spectroscopic Characterization and Analytical Applications of 1 Heptyne 6,6,7,7,7 D5

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterated Alkyne Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic compounds. For isotopically labeled molecules like 1-Heptyne-6,6,7,7,7-D5, specific NMR methods are employed to confirm the location and quantity of the deuterium (B1214612) labels.

Deuterium NMR (²H or D-NMR) spectroscopy directly observes the deuterium nucleus, which has a spin quantum number of I=1. This technique is definitive for determining the exact positions of deuterium labels within a molecule. In the case of this compound, a ²H NMR spectrum would be expected to show signals corresponding to the deuterons at the C6 and C7 positions.

The chemical shift in ²H NMR is analogous to that in proton (¹H) NMR, providing information about the electronic environment of the deuterium atoms. The spectrum would confirm that deuteration has occurred specifically on the terminal ethyl group of the heptyl chain, distinguishing it from any other potential isomers that could have formed during synthesis. For instance, the signal for the -CD₂- group at C6 would appear at a different chemical shift than the -CD₃ group at C7, allowing for unambiguous assignment. The absence of signals at other positions confirms the regioselectivity of the labeling process.

Table 1: Expected ²H NMR Data for this compound

PositionDeuterium GroupExpected Chemical Shift Range (ppm)Multiplicity
C6-CD₂-~1.4Triplet (due to coupling with -CD₃)
C7-CD₃~0.9Quintet (due to coupling with -CD₂-)

Note: Chemical shifts are approximate and relative to a standard. Multiplicity arises from ²H-²H coupling.

Quantitative NMR (qNMR) is a powerful method for determining the purity of substances, including the isotopic enrichment of labeled compounds. mdpi.comresearchgate.net The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. mdpi.com

To assess the isotopic purity of this compound, a ¹H qNMR experiment can be performed. By comparing the integral of the remaining, non-deuterated proton signals (e.g., the acetylenic proton at C1 or the methylene (B1212753) protons at C3, C4, and C5) to the diminished signals of the residual protons at C6 and C7, the degree of deuteration can be calculated. For a highly accurate measurement, a certified internal standard with a known concentration is added to the sample. usp.orgsigmaaldrich.com The purity is then determined by comparing the integral of a specific analyte signal to a signal from the internal standard. usp.org This allows for a precise calculation of isotopic enrichment, confirming that the desired level of deuteration (five deuterium atoms) has been achieved.

Table 2: Example of ¹H qNMR Data for Isotopic Enrichment Calculation

Signal AssignmentNumber of Protons (Theoretical, 100% Purity)Integral Value (Experimental)Calculation of Isotopic Purity
Acetylenic Proton (C1)11.00Reference
Methylene Protons (C3)22.01-
Residual Protons (C6, C7)00.05(5 - 0.05) / 5 * 100% = 99%
Internal Standard (e.g., Maleic Acid)22.00 (at known concentration)Used to confirm analyte concentration

Deuterium labels can serve as non-perturbative probes for studying the conformation and dynamics of molecules. The substitution of hydrogen with deuterium has a minimal effect on the molecule's electronic structure and geometry but can significantly alter NMR relaxation properties. By measuring parameters such as spin-lattice (T₁) and spin-spin (T₂) relaxation times of the deuterium nuclei, information about molecular tumbling rates and the internal motion of specific segments of the molecule can be obtained.

For this compound, analyzing the relaxation times of the C6 and C7 deuterons can provide insights into the flexibility and dynamics of the terminal end of the alkyl chain. Comparing the dynamics of the deuterated tail to the rest of the molecule can reveal how different parts of the chain experience varying degrees of motional freedom. This is particularly useful in studies of molecular interactions, where changes in dynamics upon binding to another molecule or surface can be monitored specifically at the labeled site.

Mass Spectrometry (MS) Techniques for Isotopic Characterization

Mass spectrometry is a crucial analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. uni-saarland.de It is exceptionally sensitive for the analysis of isotopically labeled molecules.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for confirming the elemental composition of a molecule and determining its isotopic profile. rsc.orgacs.org For this compound, HRMS can easily distinguish the deuterated molecule from its unlabeled counterpart (1-heptyne) due to the mass difference between deuterium (2.014102 u) and protium (B1232500) (1.007825 u).

The technique allows for the observation of the full isotopic distribution of the sample. In a sample of this compound, one would expect to see a cluster of ions corresponding to molecules with varying numbers of deuterium atoms (D₀ to D₅), with the D₅ isotopologue being the most abundant. The high resolving power of HRMS enables the separation of these closely spaced isotopic peaks, allowing for the calculation of the average deuterium incorporation and the relative abundance of each isotopologue. nih.gov

Table 3: Theoretical Exact Masses of 1-Heptyne (B1330384) Isotopologues

IsotopologueFormulaTheoretical Exact Mass (m/z for [M+H]⁺)
D₀ (1-Heptyne)C₇H₁₂97.10118
D₁C₇H₁₁D98.10746
D₂C₇H₁₀D₂99.11374
D₃C₇H₉D₃100.12001
D₄C₇H₈D₄101.12629
D₅ (this compound)C₇H₇D₅102.13257

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing organic molecules without causing significant fragmentation. When coupled with HRMS, ESI-HRMS is a powerful tool for characterizing deuterated compounds and monitoring dynamic processes like hydrogen-deuterium (H/D) exchange. researchgate.netnih.gov

For the characterization of this compound, ESI-HRMS can be used to generate ions (e.g., [M+H]⁺ or [M+Na]⁺) and analyze their isotopic distribution to determine isotopic purity, similar to other HRMS methods. nih.gov

Furthermore, ESI-MS is an excellent technique for monitoring H/D exchange reactions. researchgate.netnih.gov While the C-D bonds at the saturated C6 and C7 positions are stable and not expected to undergo exchange under normal ESI conditions, the acetylenic proton at the C1 position of 1-heptyne is acidic and can readily exchange with deuterium from a deuterated solvent (e.g., D₂O or CH₃OD) in the ESI source. researchgate.net By infusing a solution of this compound with a deuterated solvent, one could monitor the appearance of an ion at m/z corresponding to the D₆ species ([C₇H₆D₆+H]⁺), confirming the lability of the acetylenic proton and demonstrating the utility of the technique. This provides valuable information on the reactivity and accessibility of specific sites within the molecule. nih.gov

Table 4: Hypothetical ESI-HRMS Data for H/D Exchange Monitoring of the Acetylenic Proton

Time (minutes)Relative Abundance of [M+H]⁺ (m/z 102.13257)Relative Abundance of [M+D]⁺ (m/z 103.13885)
0100%0%
150%50%
225%75%
5<5%>95%

Vibrational Spectroscopy (Infrared and Raman) for Deuteration Confirmation and Bond Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules, including the confirmation of isotopic labeling in compounds like this compound. The substitution of hydrogen with its heavier isotope, deuterium, induces a noticeable shift in the vibrational frequencies of the associated chemical bonds, providing a clear spectral signature of deuteration.

In the context of this compound, the most significant spectral changes occur in the regions corresponding to carbon-hydrogen (C-H) bond vibrations. The vibrational frequency of a bond is primarily dependent on the bond strength and the reduced mass of the atoms involved. As deuterium has approximately twice the mass of hydrogen, the reduced mass of a carbon-deuterium (C-D) bond is greater than that of a C-H bond. This increased mass leads to a decrease in the stretching frequency. C-D bonds typically absorb in a region of the IR spectrum that is free of other common protein absorptions, making them effective spectroscopic probes. acs.org

The terminal alkyne group (–C≡C–H) in 1-heptyne exhibits characteristic vibrations. The C≡C triple bond stretch is typically observed as a weak band in the range of 2260-2100 cm⁻¹ in IR spectra. orgchemboulder.com Terminal alkynes also show a strong, narrow C-H stretching band around 3330-3270 cm⁻¹. orgchemboulder.com In this compound, these alkyne-specific vibrations remain, while the C-H stretching and bending vibrations of the terminal methyl and adjacent methylene groups are replaced by C-D vibrations at lower wavenumbers. For instance, the Raman signal for C-D bands can present as a broad peak between 2100 to 2180 cm⁻¹. nih.gov This shift to a "silent" spectral region (approx. 1800–2600 cm⁻¹) is advantageous as it minimizes interference from endogenous molecules in complex biological samples. researchgate.net

Raman spectroscopy is particularly sensitive to the stretching vibration of the alkyne C≡C bond due to the large change in polarizability associated with this vibration. nih.gov Simple deuteration of a terminal alkyne can shift its vibrational frequency significantly, by as much as 135 cm⁻¹, allowing for clear distinction between deuterated and non-deuterated species in techniques like two-color Raman imaging. researchgate.netrsc.org

The table below summarizes the expected vibrational frequency regions for the key functional groups in both 1-heptyne and its deuterated isotopologue.

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹) in 1-HeptyneExpected Wavenumber (cm⁻¹) in this compound
≡C-HStretch3330 - 32703330 - 3270
-C≡C-Stretch2260 - 21002260 - 2100
Alkyl C-HStretch~2850 - 2960Lower frequency region (due to some remaining C-H)
Alkyl C-DStretchN/A~2100 - 2250

This table provides generalized data based on typical vibrational frequencies for the specified bonds.

Application of this compound as an Internal Standard in Quantitative Analytical Methods

Deuterated compounds, such as this compound, are invaluable as internal standards (IS) in quantitative analytical chemistry, particularly in methods utilizing mass spectrometry (MS). clearsynth.comwisdomlib.org An ideal internal standard is a substance that is chemically similar to the analyte but can be differentiated by the analytical instrument. nih.gov Stable isotope-labeled compounds are considered the gold standard because their physicochemical properties are nearly identical to the unlabeled analyte. nih.govnih.gov

When added to a sample at a known concentration, this compound co-elutes with the native 1-heptyne during chromatographic separation and exhibits similar ionization behavior in the mass spectrometer's source. Because the deuterated standard has a higher mass, its molecular ion and fragment ions are easily distinguished from those of the unlabeled analyte by the mass spectrometer. By comparing the instrument's response for the analyte to that of the internal standard, precise and accurate quantification can be achieved, as the IS compensates for variations in sample preparation, injection volume, and instrument response. wisdomlib.orgresearchgate.net

Isotope Dilution Mass Spectrometry (IDMS) is a primary analytical technique that provides highly accurate and precise measurements of the amount of a substance. nist.govmdpi.com The method is based on altering the isotopic composition of the analyte in a sample and measuring the change in that composition.

The core principle of IDMS for quantifying an alkyne like 1-heptyne involves the following steps:

A known amount of the isotopically enriched internal standard, this compound, is added to the sample containing an unknown quantity of the natural (unlabeled) 1-heptyne.

The sample is thoroughly homogenized to ensure complete mixing of the analyte and the standard.

The mixture is then analyzed by a mass spectrometer, often coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC).

The mass spectrometer measures the intensity ratio of a specific ion from the unlabeled analyte to the corresponding ion from the labeled internal standard.

Because the analyte and the internal standard behave almost identically during extraction, chromatography, and ionization, any sample loss or variation will affect both compounds equally, leaving their measured ratio unchanged. mdpi.com This stable ratio, combined with the known amount of added standard, allows for the precise calculation of the unknown analyte concentration, making IDMS a definitive quantification method. nih.gov

In quantitative analyses, especially those involving complex biological or environmental samples, "matrix effects" are a significant source of error. waters.com Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix, leading to either ion suppression or enhancement. waters.com This can cause considerable imprecision and inaccuracy in the quantification. waters.com

The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for these matrix effects. clearsynth.comwaters.com Since the deuterated standard is chemically and physically almost identical to the unlabeled analyte, it experiences the same interferences from the sample matrix during the analytical process. researchgate.net

Co-elution: The deuterated standard co-elutes with the analyte during chromatography, meaning both are exposed to the same matrix components at the same time as they enter the mass spectrometer's ion source.

Ionization Compensation: If the matrix causes ion suppression, the signal for both the analyte and the internal standard will be reduced proportionally. Conversely, in cases of ion enhancement, both signals will increase.

Stable Ratio: Because both analyte and standard are affected similarly, the ratio of their signals remains constant and accurate, regardless of the matrix-induced variations in absolute signal intensity. researchgate.net

This ability to correct for unpredictable matrix effects and other experimental variations significantly improves the robustness, precision, and accuracy of the analytical method. clearsynth.comwisdomlib.orglcms.cz While deuterated standards are highly effective, it is important to note that in some rare cases, slight differences in chromatographic retention times between the analyte and the deuterated standard can lead to differential matrix effects, an issue that must be evaluated during method development. scispace.commyadlm.org

Computational Chemistry and Theoretical Investigations Pertaining to 1 Heptyne 6,6,7,7,7 D5

Quantum Chemical Calculations of Deuterium (B1214612) Isotope Effects in Alkyne Systems

The substitution of hydrogen with its heavier isotope, deuterium, induces subtle yet measurable changes in molecular properties, leading to kinetic and equilibrium isotope effects. Quantum chemical calculations are essential for understanding the origins of these effects at a molecular level.

The primary origin of the kinetic isotope effect (KIE) is the difference in zero-point vibrational energy (ZPVE) between isotopic bonds. nih.gov According to quantum mechanics, a chemical bond is never completely at rest, even at absolute zero; it possesses a minimum amount of vibrational energy known as the ZPVE. The vibrational energy of a bond is dependent on the reduced mass of the atoms involved. princeton.edu

Because deuterium is twice as heavy as hydrogen, a carbon-deuterium (C-D) bond has a lower vibrational frequency and, consequently, a lower ZPVE than a corresponding carbon-hydrogen (C-H) bond. princeton.edu This means that more energy is required to break a C-D bond than a C-H bond. In a chemical reaction where a C-H/C-D bond is broken in the rate-determining step, the difference in activation energy, arising from the ZPVE difference between the ground state and the transition state, leads to a slower reaction rate for the deuterated compound. princeton.edu

Computational methods, particularly Density Functional Theory (DFT), can accurately calculate the vibrational frequencies of molecules in both their ground and transition states. This allows for the precise quantification of ZPVE and the prediction of isotope effects. The difference in ZPE between the ground state and the transition state is the primary determinant of the magnitude of the KIE. princeton.edu

Table 1: Illustrative Zero-Point Energy Comparison

Bond TypeRelative MassVibrational Frequency (Conceptual)Zero-Point Energy (Conceptual)
C-HLowerHigherHigher
C-DHigherLowerLower

Transition State Theory (TST) provides a framework for calculating reaction rates based on the properties of the reactants and the transition state (TS), which is the highest energy point along the reaction coordinate. wayne.edu When combined with quantum chemical calculations, TST is a powerful tool for predicting KIEs.

The process involves:

Locating Stationary Points: Computational methods like DFT are used to find the optimized geometries of the reactants and the transition state for a specific reaction.

Frequency Calculations: Vibrational frequency calculations are performed for the optimized structures. A true transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate. psu.edu

KIE Calculation: The KIE is calculated using the vibrational frequencies of the light (H) and heavy (D) isotopologues in both the ground and transition states. wayne.edu

The agreement between a computationally predicted KIE and an experimentally measured KIE provides strong evidence for a proposed reaction mechanism and transition state structure. nih.gov For instance, studies on various reactions have shown that comparing experimental KIEs with DFT-predicted values can distinguish between subtly different transition state geometries. wayne.edunih.gov A near-unity KIE suggests that the C-H/C-D bond is not significantly broken in the rate-determining step, whereas a large KIE (typically >2) indicates significant bond breaking. princeton.edunih.gov

Molecular Dynamics Simulations of Deuterated Hydrocarbon Systems

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of the dynamic behavior of a system. nih.gov For a deuterated hydrocarbon like 1-Heptyne-6,6,7,7,7-D5, MD simulations can offer insights into its behavior in condensed phases.

A typical MD simulation protocol involves:

Force Field: An appropriate force field, such as AMBER or CHARMM, is selected to describe the potential energy of the system as a function of its atomic coordinates. nih.gov

System Setup: The molecule of interest is placed in a simulation box, often with an explicit solvent (e.g., water or an organic solvent), to mimic experimental conditions.

Equilibration: The system undergoes energy minimization followed by a period of heating and equilibration under constant temperature and pressure to reach a stable state. nih.gov

Production Run: The simulation is run for an extended period to collect trajectory data, which tracks the positions and velocities of all atoms.

Analysis of the MD trajectory can reveal information about solvation structure, conformational dynamics, and transport properties. For reactions involving hydrogen transfer, advanced methods like ring-polymer molecular dynamics (RPMD) can be used. These methods are based on an imaginary-time path integral formulation and can capture quantum mechanical effects such as zero-point energy and tunneling, which are crucial for accurately describing KIEs. nih.gov

Conformational Analysis of this compound Using Advanced Computational Methods

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers for interconversion between them. For a flexible molecule like 1-heptyne (B1330384), which has several rotatable single bonds, multiple conformers exist.

Advanced computational methods can be employed to explore the potential energy surface of this compound. This typically involves systematically rotating the dihedral angles of the C-C single bonds and calculating the energy at each point using methods ranging from molecular mechanics (MM) to more accurate but computationally expensive DFT or ab initio calculations. The deuteration at the terminal end of the molecule does not significantly alter the steric profile, so the preferred conformers of this compound are expected to be similar to those of its non-deuterated counterpart, favoring extended, anti-periplanar arrangements to minimize steric strain.

Table 2: Key Dihedral Angles for Conformational Analysis of 1-Heptyne

Dihedral AngleDescriptionExpected Low-Energy Conformation
C2-C3-C4-C5Rotation around the C3-C4 bondAnti (~180°)
C3-C4-C5-C6Rotation around the C4-C5 bondAnti (~180°)
C4-C5-C6-C7Rotation around the C5-C6 bondAnti (~180°)

Predictive Studies on Reactivity and Selectivity in Deuterated Alkyne Chemical Transformations

Computational chemistry serves as a predictive tool for understanding the reactivity and selectivity of chemical reactions. By mapping the potential energy surface for a proposed transformation of this compound, researchers can predict the most likely reaction pathways and products.

For example, in an addition reaction to the alkyne triple bond, DFT calculations can determine the activation barriers for addition to either side of the alkyne (regioselectivity) or for different stereochemical outcomes (stereoselectivity). The pathway with the lowest activation energy is predicted to be the dominant one. wayne.edu

Furthermore, by specifically modeling the deuterated compound, these studies can predict the KIE for the reaction. This prediction is invaluable for several reasons:

It can be compared with experimental results to validate the computed reaction mechanism. nih.gov

It helps identify the rate-determining step of a multi-step reaction.

It provides insight into the geometry of the transition state, revealing the extent of bond-breaking and bond-making. wayne.edu

These predictive capabilities allow for the rational design of experiments and catalysts, guiding synthetic chemistry toward desired outcomes.

Broader Academic Research Applications and Future Directions for 1 Heptyne 6,6,7,7,7 D5

Tracer Studies in Complex Organic and Biochemical Systems

Deuterium-labeled compounds are invaluable as tracers in scientific research, allowing for the investigation of reaction mechanisms and the tracking of molecules through complex biological pathways. marquette.edu The replacement of hydrogen with deuterium (B1214612) provides a subtle yet detectable alteration that can be monitored using various analytical techniques without significantly perturbing the system under study. chem-station.com

Isotopically labeled compounds are essential for mapping metabolic pathways and understanding how organisms synthesize complex natural products. escholarship.org By introducing a molecule like 1-Heptyne-6,6,7,7,7-D5 into a biological system, researchers can track the journey of the deuterium-labeled carbon backbone through various enzymatic transformations.

The alkyne group itself can also serve as a bioorthogonal tag, allowing for the visualization and isolation of metabolites through "click chemistry" reactions. frontiersin.org However, the primary utility of the deuterated tail is to follow the fate of the molecule's hydrocarbon chain. Techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can distinguish between the deuterated compound and its non-labeled counterparts, revealing how it is absorbed, distributed, metabolized, and excreted. frontiersin.org For instance, Deuterium Metabolic Imaging (DMI) is a non-invasive technique that can map the tissue-specific uptake and metabolism of deuterium-labeled tracers like deuterated glucose and choline. researchgate.net This allows for the quantification of metabolic pathways such as glycolysis and fatty acid oxidation. researchgate.net Similarly, alkyne- and deuterium-based Raman probes have been used to track the uptake and metabolism of fatty acids in intact plant roots, demonstrating the utility of such dual-functionalized molecules. nih.gov

The use of this compound could thus provide insights into lipid metabolism, where it might act as an analog for fatty acids. Researchers could monitor its incorporation into more complex lipids, its breakdown through oxidation pathways, or its role in signaling cascades, thereby clarifying fundamental biochemical processes.

The substitution of hydrogen with deuterium has a measurable impact on the rates of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). chem-station.com The C-D bond is stronger and has a lower zero-point vibrational energy than the C-H bond, meaning it requires more energy to break. Consequently, if a C-H bond is broken in the rate-determining step of a reaction, replacing that hydrogen with deuterium will slow the reaction down.

This principle is a cornerstone of mechanistic chemistry, used to determine whether a specific C-H bond is cleaved during the critical transition state of a reaction. By synthesizing a variant of a reactant with a deuterium label at a specific position and comparing its reaction rate to the non-labeled version, chemists can gain definitive evidence for a proposed mechanism.

For a molecule like this compound, the deuterium label is on a terminal methyl group, remote from the reactive alkyne end. While this position might not be involved in many alkyne-centric reactions, the compound could be used to study enzymatic or catalytic processes that involve activation of the terminal C-H bonds, such as certain oxidation or rearrangement reactions. If a reaction involves scrambling or rearrangement where the terminal methyl or adjacent methylene (B1212753) groups are chemically altered, the KIE at these deuterated positions could provide crucial information about the reaction pathway.

Exploration of Deuteration in Advanced Materials Science Research

In materials science, the substitution of hydrogen with deuterium can lead to significant improvements in the stability and performance of organic materials. This "deuterium effect" is particularly relevant in the fields of organic electronics and polymer science. chem-station.com

Organic light-emitting diodes (OLEDs) are a prominent technology in modern displays and lighting. eurisotop.com A major challenge in OLED technology has been the limited operational lifetime of the organic materials, which degrade over time due to chemical reactions initiated by heat and electrical stress. eurisotop.com The blue-light-emitting components are often the most susceptible to degradation. irisotope.com

Research has shown that strategically replacing C-H bonds with more robust C-D bonds in the organic molecules used in OLEDs can significantly slow down these degradation pathways. rsc.org This enhancement is attributed to the kinetic isotope effect; the greater strength of the C-D bond makes the molecule less susceptible to bond cleavage, a key step in many degradation mechanisms. deutramed.com This leads to substantially longer device lifetimes—in some cases by a factor of five or more—without compromising efficiency. eurisotop.comrsc.org Deuteration has been shown to increase the brightness, efficiency, and stability of OLEDs, particularly for the less stable blue emitters. oled-info.com

Molecules like this compound can serve as deuterated building blocks for the synthesis of larger, more complex molecules used in OLED host materials or emitters. The alkyne group provides a reactive handle for coupling reactions, allowing for the incorporation of the deuterated heptyl chain into conjugated polymer systems or small molecules designed for organic electronic applications.

Table 1: Effect of Deuteration on OLED Performance
PropertyImpact of DeuterationUnderlying PrincipleReference
Device Lifetime (LT50)Increased by a factor of 5 to 20Kinetic Isotope Effect: Stronger C-D bonds slow chemical degradation. eurisotop.comirisotope.com
EfficiencyImproved power conversion efficiencyLonger excited state lifetime reduces non-radiative decay. oled-info.com
BrightnessHigher brightness achievable, especially for blue emittersEnhanced stability allows for higher operational currents. oled-info.com
FlexibilityEnables thinner and more flexible displaysOLEDs do not require a backlight, a property complemented by material stability. deutramed.com

Neutron scattering is a powerful analytical technique for probing the structure and dynamics of materials at the molecular level. polymerphysics.net Unlike X-rays, which interact with electrons, neutrons interact with atomic nuclei. A key advantage of this technique is that neutrons can easily distinguish between hydrogen (protium) and its isotope, deuterium. europa.eu Hydrogen and deuterium have significantly different neutron scattering lengths, creating a "contrast" that can be exploited to highlight specific parts of a complex molecular assembly. cambridge.org

In polymer science, researchers use small-angle neutron scattering (SANS) to study the conformation of polymer chains, the morphology of polymer blends, and the structure of block copolymers. aip.org To do this, they often synthesize a deuterated version of one of the polymer components. nih.gov By blending a small amount of the deuterated polymer with its non-deuterated (hydrogenous) counterpart, the deuterated chains become "visible" to the neutrons against an "invisible" background, allowing their individual size and shape to be determined. cambridge.org

This compound could be used as a deuterated monomer. Through polymerization of its alkyne group, a poly(1-heptyne) chain with a deuterated pentyl group on each repeating unit could be synthesized. This deuterated polymer could then be used in neutron scattering experiments to study polymer physics, such as the dynamics of polymer chains in a melt or the interfacial structure of polymer blends. nih.govaip.org The synthesis of polymers with selectively deuterated components is crucial for advancing the understanding of their structure-property relationships. europa.euosti.gov

Emerging Methodologies for Deuteration and Analytical Characterization Relevant to Alkynes

The growing demand for deuterated compounds has driven the development of new, more efficient, and selective methods for their synthesis. marquette.edunih.gov For terminal alkynes, several practical approaches have emerged that avoid the use of harsh reagents.

Base-catalyzed hydrogen-deuterium exchange is a common method. This can be achieved using bases like sodium hydroxide (B78521) or calcium oxide in deuterium oxide (D₂O). nih.govnih.gov Milder catalytic systems using transition metals have also been developed. Copper(I) complexes, for example, can effectively catalyze the deuteration of terminal alkynes using acetone-d6 (B32918) as the deuterium source, a method that is tolerant of air and moisture. mdpi.com Other successful catalysts include ruthenium(II) pincer complexes and silver salts like silver perchlorate (B79767) or silver trifluoroacetate, which are particularly useful for substrates that are sensitive to basic conditions. nih.govresearchgate.netrsc.org

Table 2: Selected Methodologies for Deuteration of Terminal Alkynes
Catalyst/Reagent SystemDeuterium SourceKey AdvantagesReference
KOHDMSO-d6Mild conditions, high deuterium incorporation. researchgate.net
Copper(I) ComplexAcetone-d6Air and moisture tolerant, good functional group compatibility. mdpi.com
Ruthenium(II) Pincer Complex / KOtBuD₂OHigh activity and selectivity for mono-deuteration. rsc.org
Silver Perchlorate (AgClO₄)D₂OEffective for base-sensitive substrates, regiospecific. nih.govnih.gov
Silver Trifluoroacetate (CF₃COOAg)D₂OExcellent site-selectivity and functional group tolerance. researchgate.net

Once a deuterated alkyne like this compound is synthesized, its precise isotopic purity and the location of the deuterium atoms must be confirmed. Several analytical techniques are crucial for this characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of protons at the labeled positions, while ²H NMR can directly detect the deuterium signal. ¹³C NMR can also be informative, as the signal of a carbon bonded to deuterium (C-D) appears as a multiplet due to coupling and is shifted slightly upfield compared to the corresponding C-H carbon. mdpi.com

Mass Spectrometry (MS): MS is used to confirm the increase in molecular weight corresponding to the number of incorporated deuterium atoms. High-resolution mass spectrometry (HRMS) provides a precise mass measurement to confirm the elemental formula. mdpi.com Tandem MS (MS/MS) can be used to fragment the molecule and confirm that the label is retained in specific fragments, thus verifying its location. acs.org

Raman Spectroscopy: The vibrational frequency of a C-D bond is significantly different from a C-H bond. For alkynes, deuteration of the acetylenic proton (≡C-H to ≡C-D) shifts the Raman signal to a lower frequency. rsc.orgrsc.org This technique can be used to distinguish between deuterated and non-deuterated alkynes, even within live cells. rsc.org

Molecular Rotational Resonance (MRR) Spectroscopy: This gas-phase technique offers extremely high resolution and can unambiguously identify and quantify different isotopic species (isotopologues and isotopomers) in a mixture, which can be challenging for NMR. proquest.com

These advanced synthetic and analytical methods are essential for providing high-quality, precisely labeled compounds like this compound for sophisticated research applications.

Challenges and Future Research Opportunities in the Field of Deuterated Alkyne Chemistry

The synthesis and application of deuterated alkynes, such as this compound, represent a specialized yet expanding area of chemical research. The strategic incorporation of deuterium in place of hydrogen atoms on an alkyne backbone offers unique advantages in fields ranging from medicinal chemistry to materials science. However, significant challenges remain in the precise and efficient synthesis of these labeled compounds. Overcoming these hurdles will unlock new research avenues and applications.

A primary challenge lies in achieving site-selective deuteration. Many current methods for incorporating deuterium can result in isotopic scrambling, leading to mixtures of isotopologues (molecules differing in the number of isotopic atoms) and isotopomers (molecules with the same number of isotopic atoms but at different positions). These mixtures are often difficult to separate due to their nearly identical physical properties, complicating analysis and compromising their utility in applications that demand high isotopic purity. For instance, in mechanistic studies, the precise location of the deuterium label is critical for tracking reaction pathways.

Furthermore, the development of mild and general methods for deuterating a wide range of functionalized alkynes remains an active area of research. While traditional methods often rely on harsh conditions or expensive reagents like deuterium gas (D₂), which can be inconvenient and pose safety risks, newer approaches are being explored. These include transition-metal catalysis and electrochemical methods that offer the potential for greater selectivity under milder conditions. However, the substrate scope of these newer methods can be limited, and catalyst optimization is often required for each specific alkyne.

Another significant challenge is the accurate characterization of deuterated products. Standard analytical techniques like mass spectrometry can confirm the level of deuterium incorporation but often fail to distinguish between isotopomers. Advanced techniques, such as molecular rotational resonance (MRR) spectroscopy, are emerging as powerful tools for the precise structural characterization of these complex isotopic mixtures, but their accessibility is not yet widespread.

Despite these challenges, the future of deuterated alkyne chemistry is promising, with numerous research opportunities on the horizon. A key area of future research will be the development of novel catalytic systems that offer high regioselectivity and stereoselectivity in alkyne deuteration. This includes the design of new ligands for transition metal catalysts and the exploration of biocatalytic approaches that could provide unparalleled selectivity.

The use of readily available and inexpensive deuterium sources is another critical avenue for future investigation. Deuterated water (D₂O) is an attractive alternative to D₂ gas, and developing catalytic systems that can efficiently activate D₂O for alkyne deuteration would represent a significant advance in terms of cost, safety, and sustainability.

Furthermore, expanding the applications of deuterated alkynes is a major research direction. In medicinal chemistry, the "deuterium kinetic isotope effect" can be exploited to slow down the metabolic breakdown of drugs, potentially leading to improved pharmacokinetic profiles. Future research will likely focus on the synthesis of deuterated analogues of existing drugs and new drug candidates containing alkyne functionalities.

In the realm of materials science, the incorporation of deuterium can alter the photophysical and electronic properties of organic materials. Future research could explore the use of deuterated alkynes as building blocks for novel organic semiconductors, liquid crystals, and other advanced materials with enhanced stability and performance.

Finally, the use of deuterated alkynes as vibrational probes in live-cell imaging is a rapidly developing field. The carbon-deuterium bond has a unique vibrational frequency that can be detected by techniques like Raman microscopy, allowing for the non-invasive tracking of alkyne-tagged biomolecules in their native environment. Future research will focus on designing new deuterated alkyne probes with improved brightness and photostability for multicolor and long-term imaging studies.

The table below summarizes some of the current challenges and future opportunities in the field:

Challenges Future Research Opportunities
Achieving high site-selectivity and avoiding isotopic scrambling.Development of novel, highly selective catalytic systems (e.g., new ligands, biocatalysis).
Need for mild, general, and cost-effective deuteration methods.Exploration of inexpensive and safe deuterium sources like D₂O.
Accurate characterization of complex isotopic mixtures.Wider adoption and development of advanced analytical techniques like MRR spectroscopy.
Limited substrate scope of some modern synthetic methods.Expansion of the synthetic toolbox to accommodate a broader range of functionalized alkynes.
High cost and limited availability of some deuterated reagents.Design of more efficient and sustainable synthetic routes.

The continued development of innovative synthetic methodologies and a deeper understanding of the unique properties of deuterated alkynes will undoubtedly pave the way for exciting discoveries and applications across various scientific disciplines.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-Heptyne-6,6,7,7,7-D5 to ensure high isotopic purity and reproducibility?

  • Methodological Answer : Synthesis of deuterated compounds like this compound requires precise control over deuterium incorporation. Use stepwise isotopic labeling via catalytic deuteration or Grignard reactions with deuterated reagents (e.g., D₂O or CD₃OD). Characterize intermediates using high-resolution mass spectrometry (HRMS) and confirm isotopic purity via <sup>2</sup>H NMR. Ensure reproducibility by documenting reaction conditions (temperature, solvent, catalyst loading) in the experimental section, adhering to guidelines for compound preparation and characterization . For known compounds, cross-reference synthetic protocols from peer-reviewed literature to validate steps.

Q. What analytical techniques are essential for characterizing this compound, and how should conflicting spectral data be resolved?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : Compare <sup>1</sup>H and <sup>13</sup>C NMR spectra with non-deuterated analogs to confirm deuterium placement. Resolve discrepancies by analyzing coupling constants and peak splitting patterns.
  • Mass Spectrometry : Use HRMS to verify molecular ion peaks and isotopic distribution. Discrepancies between calculated and observed isotopic ratios may indicate incomplete deuteration or contamination.
  • IR Spectroscopy : Confirm alkyne C≡C stretching vibrations (~2100–2260 cm⁻¹). Cross-validate data with computational simulations (e.g., DFT calculations) to address contradictions . Document all spectral data in supplementary materials with explicit referencing in the main text .

Q. How should researchers handle stability and storage challenges for deuterated alkynes like this compound?

  • Methodological Answer : Deuterated alkynes are sensitive to moisture and oxidation. Store under inert gas (N₂ or Ar) in flame-sealed ampoules or Schlenk flasks at –20°C. Pre-purify solvents (e.g., THF, DMF) via distillation over molecular sieves to avoid decomposition. Periodically test stability using GC-MS or NMR over extended storage periods. Report storage conditions and stability data in the experimental section to ensure reproducibility .

Advanced Research Questions

Q. How can factorial design principles be applied to investigate the kinetic isotope effects (KIEs) of this compound in catalytic reactions?

  • Methodological Answer : Employ a 2<sup>k</sup> factorial design to isolate variables affecting KIEs, such as temperature, catalyst type, and solvent polarity. For example:

  • Factors : Temperature (low/high), Catalyst (Pd/C vs. PtO₂), Solvent (CDCl₃ vs. DMSO-d₆).
  • Response Variables : Reaction rate constants (kH/kD), isotopic product distribution.
    Analyze interactions using ANOVA to identify significant factors. Replicate experiments to account for variability and validate results with Arrhenius plots .

Q. What strategies mitigate experimental artifacts when using machine learning (ML) to model the physicochemical properties of this compound?

  • Methodological Answer : Implement adversarial controls to test ML model robustness:

  • Negative Controls : Train models on scrambled datasets (randomized deuterium positions) to ensure predictions rely on meaningful isotopic patterns.
  • Confounder Analysis : Include variables like solvent polarity or impurities as potential confounders. Use SHAP (SHapley Additive exPlanations) values to quantify feature importance.
    Validate models with cross-lab experimental data to ensure generalizability .

Q. How can researchers reconcile contradictory results in deuterium isotope effect studies involving this compound?

  • Methodological Answer : Contradictions may arise from uncontrolled variables (e.g., trace moisture, catalyst deactivation). Use a quasi-experimental design with pretest-posttest controls:

  • Pretest : Baseline reaction rates without deuterated substrate.
  • Posttest : Repeat with this compound under identical conditions.
    Statistically compare results using paired t-tests or linear regression. Report raw data and confidence intervals in supplementary materials .

Q. What computational approaches enhance the interpretation of deuterium-induced steric effects in this compound?

  • Methodological Answer : Combine molecular dynamics (MD) simulations and quantum mechanical (QM) calculations:

  • MD Simulations : Model deuterium’s impact on molecular conformation and solvent interactions.
  • QM Calculations : Use Gaussian or ORCA to compute vibrational frequencies and compare with experimental IR/Raman data.
    Validate with isotopic perturbation experiments (e.g., isotopic dilution studies) .

Guidelines for Reporting

  • Experimental Reproducibility : Follow journal-specific guidelines (e.g., Medicinal Chemistry Research) to detail synthesis, characterization, and statistical methods .
  • Data Availability : Deposit raw spectral data, computational input files, and factorial design matrices in open repositories (e.g., Zenodo) with persistent identifiers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.